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molecular formula C8H20N2 B148097 1,8-Diaminooctane CAS No. 373-44-4

1,8-Diaminooctane

Cat. No. B148097
M. Wt: 144.26 g/mol
InChI Key: PWGJDPKCLMLPJW-UHFFFAOYSA-N
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Patent
US05650270

Procedure details

Sodium bisulfite was prepared by adding 3.15 g of sodium sulfite and 7.15 g of sodium metabisulfite to 25 ml of water. 1,8-Diaminooctane (7.2 g) was added and the pH was adjusted to 7 with concentrated hydrochloric acid. Calf thymus DNA (Sigma, 139 mg) was dissolved in 20 mL of water and denatured by heating to 100° C. for 30 min followed by rapid cooling in an ice bath. The single stranded DNA was then sonicated for 40 min at 0° C. and added to the sodium bisulfite-diaminooctene solution. This gave a final concentration of 2 M bisulfite and 1 M diaminooctane. The mixture was clarified by centrifugation (4000×g) and then stirred at 60° C. (oil bath) for 42 hrs. The reaction mixture was cooled and filtered (0.2 μm filter) to remove a small amount of particulate material. The product was desalted in two 25 mL portions over a BioRad P-4 column (340×2.6 cm) equilibrated in 0.02 M sodium chloride, 1 mM EDTA, pH 8. After the void volume (60 mL), the product was collected in the next 50 mL fraction and each of these two fractions was separately dialyzed overnight against 4 L of water and lyphilized, yielding together 99.5 mg (72%). Seventy-five percent of the cytosine residues were substituted with DAO, based on alkaline hydrolysis-HPLC.
Quantity
3.15 g
Type
reactant
Reaction Step One
Quantity
7.15 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
DNA
Quantity
139 mg
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
[Compound]
Name
DNA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
sodium bisulfite diaminooctene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[S:1]([O-:4])([O-:3])=[O:2].[Na+:5].[Na+].[S:7](S([O-])=O)([O-:10])(=[O:9])=[O:8].[Na+].[Na+].[NH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][NH2:25].Cl.S(=O)(O)[O-].[Na+].NC(N)=CCCCCCC>O>[S:1](=[O:2])([OH:4])[O-:3].[Na+:5].[S:7](=[O:8])([OH:10])[O-:9].[CH2:21]([CH2:22][CH2:23][CH2:24][NH2:25])[CH2:20][CH2:19][CH2:18][CH2:17][NH2:16] |f:0.1.2,3.4.5,8.9.10,12.13|

Inputs

Step One
Name
Quantity
3.15 g
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
7.15 g
Type
reactant
Smiles
S(=O)(=O)([O-])S(=O)[O-].[Na+].[Na+]
Name
Quantity
25 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
7.2 g
Type
reactant
Smiles
NCCCCCCCCN
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
DNA
Quantity
139 mg
Type
reactant
Smiles
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Five
Name
DNA
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
sodium bisulfite diaminooctene
Quantity
0 (± 1) mol
Type
reactant
Smiles
S([O-])(O)=O.[Na+].NC(=CCCCCCC)N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by rapid cooling in an ice bath
CUSTOM
Type
CUSTOM
Details
was then sonicated for 40 min at 0° C.
Duration
40 min

Outcomes

Product
Name
Type
product
Smiles
S([O-])(O)=O.[Na+]
Name
Type
product
Smiles
S([O-])(O)=O
Name
Type
product
Smiles
C(CCCCN)CCCN
Measurements
Type Value Analysis
AMOUNT: MOLARITY

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05650270

Procedure details

Sodium bisulfite was prepared by adding 3.15 g of sodium sulfite and 7.15 g of sodium metabisulfite to 25 ml of water. 1,8-Diaminooctane (7.2 g) was added and the pH was adjusted to 7 with concentrated hydrochloric acid. Calf thymus DNA (Sigma, 139 mg) was dissolved in 20 mL of water and denatured by heating to 100° C. for 30 min followed by rapid cooling in an ice bath. The single stranded DNA was then sonicated for 40 min at 0° C. and added to the sodium bisulfite-diaminooctene solution. This gave a final concentration of 2 M bisulfite and 1 M diaminooctane. The mixture was clarified by centrifugation (4000×g) and then stirred at 60° C. (oil bath) for 42 hrs. The reaction mixture was cooled and filtered (0.2 μm filter) to remove a small amount of particulate material. The product was desalted in two 25 mL portions over a BioRad P-4 column (340×2.6 cm) equilibrated in 0.02 M sodium chloride, 1 mM EDTA, pH 8. After the void volume (60 mL), the product was collected in the next 50 mL fraction and each of these two fractions was separately dialyzed overnight against 4 L of water and lyphilized, yielding together 99.5 mg (72%). Seventy-five percent of the cytosine residues were substituted with DAO, based on alkaline hydrolysis-HPLC.
Quantity
3.15 g
Type
reactant
Reaction Step One
Quantity
7.15 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
DNA
Quantity
139 mg
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
[Compound]
Name
DNA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
sodium bisulfite diaminooctene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[S:1]([O-:4])([O-:3])=[O:2].[Na+:5].[Na+].[S:7](S([O-])=O)([O-:10])(=[O:9])=[O:8].[Na+].[Na+].[NH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][NH2:25].Cl.S(=O)(O)[O-].[Na+].NC(N)=CCCCCCC>O>[S:1](=[O:2])([OH:4])[O-:3].[Na+:5].[S:7](=[O:8])([OH:10])[O-:9].[CH2:21]([CH2:22][CH2:23][CH2:24][NH2:25])[CH2:20][CH2:19][CH2:18][CH2:17][NH2:16] |f:0.1.2,3.4.5,8.9.10,12.13|

Inputs

Step One
Name
Quantity
3.15 g
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
7.15 g
Type
reactant
Smiles
S(=O)(=O)([O-])S(=O)[O-].[Na+].[Na+]
Name
Quantity
25 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
7.2 g
Type
reactant
Smiles
NCCCCCCCCN
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
DNA
Quantity
139 mg
Type
reactant
Smiles
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Five
Name
DNA
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
sodium bisulfite diaminooctene
Quantity
0 (± 1) mol
Type
reactant
Smiles
S([O-])(O)=O.[Na+].NC(=CCCCCCC)N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by rapid cooling in an ice bath
CUSTOM
Type
CUSTOM
Details
was then sonicated for 40 min at 0° C.
Duration
40 min

Outcomes

Product
Name
Type
product
Smiles
S([O-])(O)=O.[Na+]
Name
Type
product
Smiles
S([O-])(O)=O
Name
Type
product
Smiles
C(CCCCN)CCCN
Measurements
Type Value Analysis
AMOUNT: MOLARITY

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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